molecular formula C31H56N10O7 B12593690 L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- CAS No. 646030-75-3

L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl-

Cat. No.: B12593690
CAS No.: 646030-75-3
M. Wt: 680.8 g/mol
InChI Key: OVSCGTGHPDMQHI-BTNSXGMBSA-N
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Description

L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- is a peptide composed of six amino acids: L-proline, L-prolyl, L-alanyl, L-lysyl, L-leucyl, and L-arginyl. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine and arginine.

    Reduction: Reduction reactions can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine can lead to the formation of allysine, which can further react to form cross-links in proteins.

Scientific Research Applications

L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Plays a role in understanding protein-protein interactions and enzyme-substrate interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-proline: Another dipeptide with different biological activities.

    L-Proline, L-alanyl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-L-valyl-L-glutaminyl-L-arginyl-L-lysyl-L-arginyl-L-arginyl-L-lysyl-L-alanyl-L-leucyl-: A longer peptide with similar amino acid composition but different sequence and properties.

Uniqueness

L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of both hydrophobic (leucine) and hydrophilic (arginine, lysine) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

CAS No.

646030-75-3

Molecular Formula

C31H56N10O7

Molecular Weight

680.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H56N10O7/c1-18(2)17-23(28(45)39-22(11-7-15-36-31(33)34)29(46)41-16-8-12-24(41)30(47)48)40-27(44)21(9-4-5-13-32)38-25(42)19(3)37-26(43)20-10-6-14-35-20/h18-24,35H,4-17,32H2,1-3H3,(H,37,43)(H,38,42)(H,39,45)(H,40,44)(H,47,48)(H4,33,34,36)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

OVSCGTGHPDMQHI-BTNSXGMBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2

Origin of Product

United States

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